![molecular formula C20H27N3O2 B5294456 4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine](/img/structure/B5294456.png)
4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is also known as DMPPM and has various properties that make it an attractive candidate for further research.
Mechanism of Action
The mechanism of action of DMPPM is not fully understood. However, it is believed to work by inhibiting certain enzymes and proteins that are involved in cancer cell growth and inflammation. DMPPM has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
DMPPM has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and reduce inflammation. DMPPM has also been shown to improve cognitive function and reduce oxidative stress in animal models.
Advantages and Limitations for Lab Experiments
DMPPM has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its potential applications in medicine. However, there are also some limitations to using DMPPM in lab experiments. It can be toxic at high concentrations, and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on DMPPM. One potential area of research is the development of new cancer treatments based on DMPPM. Another potential area of research is the development of new anti-inflammatory agents based on DMPPM. Additionally, further research is needed to fully understand the mechanism of action of DMPPM and its potential applications in medicine.
Synthesis Methods
The synthesis of DMPPM involves the reaction of 4,5-dimethyl-1H-pyrazole-3-carboxylic acid with 2-(2-phenylethyl)morpholine in the presence of a coupling reagent. This reaction results in the formation of DMPPM, which can be purified through various methods.
Scientific Research Applications
DMPPM has been studied for its potential applications in the field of medicine. It has been shown to have anticancer properties and has been tested against various cancer cell lines. DMPPM has also been studied for its potential as an anti-inflammatory agent and as a treatment for neurodegenerative diseases.
properties
IUPAC Name |
3-(4,5-dimethyl-1H-pyrazol-3-yl)-1-[2-(2-phenylethyl)morpholin-4-yl]propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-15-16(2)21-22-19(15)10-11-20(24)23-12-13-25-18(14-23)9-8-17-6-4-3-5-7-17/h3-7,18H,8-14H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZIJUIAVARDFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1CCC(=O)N2CCOC(C2)CCC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-2-(2-phenylethyl)morpholine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.